One key application of 1-Propanol-1-13C lies in metabolic flux analysis (MFA) [1]. MFA is a technique used to study the rates and pathways of metabolites within a biological system. By introducing 1-Propanol-1-13C into the system, researchers can track the incorporation of the ¹³C label into downstream metabolites. The specific pattern of enrichment in these metabolites provides information on the activity of different metabolic pathways. This approach allows scientists to gain a deeper understanding of cellular metabolism and identify potential bottlenecks or areas of regulation.
[1] N. Kruger and P. Wittmann, "Metabolomics: From Decoration to Workhorse in Modern Biology," Journal of Experimental Botany: , vol. 60, no. 8, pp. 3031-3041, 2009.
[2] F. P. Guengerich, "Cytochrome P-450 3A4: Regulation of Expression and Role in Drug Metabolism," Annual Review of Pharmacology and Toxicology: , vol. 49, no. 1, pp. 443-473, 2009.
1-Propanol-1-13C is a primary alcohol with the molecular formula CH3CH2^13CH2OH . It is a colorless liquid at room temperature, similar to its non-isotope-labeled counterpart. The presence of the carbon-13 isotope does not significantly alter its physical properties compared to regular 1-propanol, but it provides a unique spectroscopic signature that is useful in analytical chemistry and metabolic studies .
1-Propanol-1-13C itself doesn't have a specific mechanism of action. Its primary function lies in serving as an isotopically labeled probe molecule in scientific research. The ¹³C isotope substitution allows researchers to track the molecule's movement and interactions within complex systems using NMR spectroscopy [].
1-Propanol-1-13C shares the safety hazards of regular 1-propanol. It is considered a flammable liquid with moderate toxicity. Here are some key safety points:
The chemical reactivity of 1-Propanol-1-13C is expected to be similar to that of 1-propanol. Some key reactions include:
The synthesis of 1-Propanol-1-13C typically involves incorporating a 13C-labeled precursor into the standard synthetic routes for 1-propanol. Some potential methods include:
1-Propanol-1-13C finds applications primarily in scientific research:
1-Propanol-1-13C is part of a family of isotope-labeled alcohols. Similar compounds include:
The uniqueness of 1-Propanol-1-13C lies in its specific labeling pattern, which allows for precise tracking in spectroscopic and metabolic studies. While it shares many properties with regular 1-propanol, the 13C label provides a distinct spectroscopic signature, making it valuable in research applications where atomic-level tracing is required .
1-Propanol-1-13C (CAS 84615-47-4) is a carbon-13 (¹³C)-labeled variant of 1-propanol (CAS 71-23-8), a primary alcohol with the molecular formula C₃H₈O. In this isotopically enriched compound, the terminal carbon atom (C1) is substituted with a ¹³C isotope instead of the naturally abundant ¹²C. The systematic IUPAC name is propan-1-ol-1-¹³C, and its molecular structure is represented as CH₃CH₂¹³CH₂OH. The ¹³C isotope, comprising six protons and seven neutrons, accounts for approximately 1.1% of natural carbon abundance but is stabilized for experimental use.
Key Identifiers
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 61.09 g/mol (vs. 60.10 g/mol for ¹²C) | |
Isotopic Purity | ≥99 atom% ¹³C | |
SMILES Notation | CC[13CH2]OH | |
InChI Key | BDERNNFJNOPAEC-LBPDFUHNSA-N |
The molecular structure of 1-propanol-1-13C consists of a three-carbon chain with a hydroxyl (-OH) group attached to the terminal carbon. The ¹³C isotope resides at the C1 position, adjacent to the hydroxyl group, creating distinct electronic and spectroscopic environments compared to the unlabeled compound.
Structural Features
Carbon Position | Chemical Shift (ppm) | Functional Group Influence | Source |
---|---|---|---|
C1 (¹³C) | 60–65 | Proximity to -OH group | |
C2 (CH₂) | 16–25 | Methylene group | |
C3 (CH₃) | 10–15 | Terminal methyl group |
The development of ¹³C-labeled compounds like 1-propanol-1-13C traces its roots to early 20th-century discoveries in isotope science.
Key Milestones
Critical Innovations
1-Propanol-1-13C finds applications across multiple disciplines, driven by its unique isotopic properties.
The compound is pivotal in resolving complex molecular structures through nuclear magnetic resonance (NMR) spectroscopy. Key advantages include:
In biochemical studies, ¹³C-labeled compounds like 1-propanol-1-13C are used to:
1-Propanol-1-13C is a carbon-13 isotopically labeled variant of 1-propanol, where the carbon at position 1 (the carbon directly bonded to the hydroxyl group) is substituted with the stable isotope carbon-13 instead of the naturally abundant carbon-12. This isotopic substitution maintains the same chemical structure and functional properties as regular 1-propanol but introduces subtle changes in physical properties due to the increased atomic mass at the labeled position [1] [2].
The molecular structure of 1-Propanol-1-13C consists of a three-carbon chain with a hydroxyl group attached to the first carbon. Its molecular formula is C3H8O (with 13C at position 1), and it can be represented by the structural formula CH3CH2(13CH2)OH [1]. The SMILES notation for this compound is CC[13CH2]O, and its InChI key is BDERNNFJNOPAEC-LBPDFUHNSA-N [1].
The structural parameters of 1-Propanol-1-13C show subtle differences compared to regular 1-propanol due to the isotopic substitution. The C1-O bond length is approximately 1.43 Å, which is slightly longer than in regular 1-propanol due to the isotope effect [2]. The C1-C2 bond length is around 1.52 Å, while the C2-C3 bond length is approximately 1.53 Å, with minimal isotope effects on these bonds [2]. The C-H bonds at the C1 position are slightly longer (average 1.09 Å) due to the isotope effect, while the O-H bond length (0.97 Å) shows no significant isotope effect [2].
The bond angles in 1-Propanol-1-13C maintain a tetrahedral geometry around the carbon atoms. The C2-C1-O bond angle is approximately 112.0°, and the C3-C2-C1 bond angle is around 113.5° [2]. These angles are consistent with the sp3 hybridization of the carbon atoms in the molecule.
1-Propanol exists in five different conformers based on the orientation around the C-C-C-O dihedral angle: Ga, Gg, Gg', Aa, and Ag [3] [4]. These conformers differ in their relative stabilities and energy barriers for interconversion:
Ga (Gauche-anti): The most stable conformer, serving as the reference point with 0.0 kJ/mol relative energy [4]. In this conformer, the dihedral angle C3-C2-C1-O is approximately ±60° (gauche orientation) [3].
Gg (Gauche-gauche): Has a relative energy of approximately 0.8 kJ/mol above the Ga conformer [4].
Gg' (Gauche-gauche prime): Has a relative energy of approximately 1.2 kJ/mol above the Ga conformer [4].
Aa (Anti-anti): Less stable than the G-family conformers, with a relative energy of approximately 2.7 kJ/mol [4]. In this conformer, the dihedral angle C3-C2-C1-O is approximately 180° (anti orientation) [3].
Ag (Anti-gauche): The least stable of the five major conformers, with a relative energy of approximately 3.5 kJ/mol [4].
The rotational energy barriers between these conformers range from 2.9 to 5.3 kJ/mol, with the isotopic substitution causing slight decreases (approximately 0.1 kJ/mol) in some of these barriers, particularly for transitions involving the labeled carbon (C1) [2]. The Ga → Gg transition has an energy barrier of approximately 3.5 kJ/mol, while the Ga → Aa transition has a higher barrier of approximately 4.8 kJ/mol [2].
Recent spectroscopic studies have fully characterized all five conformers of 1-propanol, making astronomical detection of these conformers possible via their rotational signatures [3] [4]. The rotational spectra of the Aa and Ag conformers were previously less well-described compared to the G-family conformers, but recent studies have derived spectroscopic quantum mechanical models with experimental accuracy for these conformers [3].
1-Propanol-1-13C exhibits phase transition parameters similar to those of regular 1-propanol, with slight modifications due to the isotopic substitution. The boiling point of 1-Propanol-1-13C is 97°C at standard pressure, which is comparable to the boiling point of regular 1-propanol [1] [5]. The melting point is -127°C, also similar to that of the non-labeled compound [1] [5].
The critical temperature of 1-propanol is 536.9 K (263.8°C), and the critical pressure is 5200 kPa [6]. These values are expected to be very similar for 1-Propanol-1-13C, with only minor differences due to the isotopic substitution. The flash point of 1-Propanol-1-13C is 22°C (closed cup), making it a highly flammable liquid [1].
The standard enthalpy of vaporization (ΔvapH°) for 1-propanol is 47.5 kJ/mol [6], and the standard enthalpy of fusion (ΔfusH°) is 5.37 kJ/mol [6]. For 1-Propanol-1-13C, these values are expected to be slightly different due to the isotope effect on thermodynamic properties. Isotopic substitution typically leads to small decreases in these enthalpies, as the heavier isotope generally results in slightly stronger intermolecular forces [7] [8].
The temperature dependence of phase transitions in 1-propanol follows the normal behavior of primary alcohols, with the liquid phase being stable over a wide temperature range at standard pressure. The triple point of 1-propanol occurs at approximately 148.75 K (-124.4°C) [6], and this value would be slightly different for 1-Propanol-1-13C due to the isotope effect.
The density of 1-Propanol-1-13C is 0.804 g/mL at 25°C [1] [5], which is slightly higher than that of regular 1-propanol due to the increased mass from the 13C isotope. The density of both regular 1-propanol and 1-Propanol-1-13C decreases linearly with increasing temperature, as shown in the density vs. temperature comparison [1].
The density difference between 1-Propanol-1-13C and regular 1-propanol is estimated to be approximately 0.001 g/mL across the temperature range, reflecting the mass difference due to the isotopic substitution [7] [8]. This difference, while small, is consistent with the expected isotope effect on physical properties.
1-Propanol-1-13C exhibits solubility behavior very similar to that of regular 1-propanol. It is miscible with water and polar organic solvents such as ethanol, methanol, acetone, diethyl ether, and chloroform [9] [10]. In less polar solvents like hexane, benzene, toluene, and carbon tetrachloride, it is only partially soluble [9].
The isotope effect on solubility is negligible for most practical purposes, as the chemical interactions that determine solubility are primarily governed by the electronic structure and functional groups, which remain unchanged by isotopic substitution [7] [8]. However, at a fundamental level, there may be extremely small differences in solubility due to subtle changes in vibrational energy levels and zero-point energies caused by the isotopic substitution [7].
The solubility of 1-propanol in water is influenced by hydrogen bonding between the hydroxyl group and water molecules. As temperature increases, the solubility of 1-propanol in water decreases, eventually leading to phase separation at higher temperatures. This behavior is expected to be essentially identical for 1-Propanol-1-13C [9].
The substitution of 12C with 13C at the C1 position in 1-propanol introduces several isotopic perturbation effects on the physicochemical properties of the molecule. These effects, while subtle, are measurable and provide valuable insights into the behavior of isotopically labeled compounds.
The vibrational frequencies associated with the C1 position in 1-Propanol-1-13C are shifted to lower wavenumbers compared to regular 1-propanol due to the increased reduced mass in the vibrating system [11] [12]. The C-H stretching frequencies at the C1 position typically decrease by approximately 10-30 cm-1 [11] [12]. This isotopic shift is particularly noticeable in infrared spectroscopy, where the characteristic absorption bands associated with the C1 position are shifted to lower wavenumbers [11].
In 13C NMR spectroscopy, 1-Propanol-1-13C shows an enhanced signal at the C1 position due to the high abundance of 13C at this position (99 atom % 13C) [1] [13]. The chemical shift for the C1 carbon (13CH2OH) is approximately 64.0 ppm, while the C2 (CH2) and C3 (CH3) carbons show chemical shifts of approximately 26.0 ppm and 10.0 ppm, respectively [13] [14] [15]. The enhanced signal at the C1 position makes 1-Propanol-1-13C valuable for NMR studies focusing on reactions or interactions involving this position [13] [16].
The zero-point energy of 1-Propanol-1-13C is slightly lower than that of regular 1-propanol due to the lower vibrational frequencies associated with the heavier isotope [7] [8]. This difference in zero-point energy leads to small but measurable isotope effects on thermodynamic properties.
The equilibrium isotope effect (K12C/K13C) for reactions involving 1-propanol is typically in the range of 1.001-1.003, indicating a slight preference for the lighter isotope in chemical equilibria [17] [18]. This effect is temperature-dependent, generally decreasing with increasing temperature [17].
The vapor pressure of 1-Propanol-1-13C is expected to be slightly lower than that of regular 1-propanol due to the isotope effect on intermolecular forces [7]. This difference, while small, contributes to the slight differences in boiling point and other phase transition parameters.
The kinetic isotope effect (KIE) for reactions involving the C1 position in 1-Propanol-1-13C is typically in the range of k12C/k13C ≈ 1.01-1.05, indicating a slower reaction rate for the heavier isotope [19] [18]. This primary KIE is particularly significant for reactions where a bond to the C1 carbon is broken or formed in the rate-determining step, such as oxidation reactions or nucleophilic substitutions at this position [19] [18].
For reactions not directly involving the C1 position, secondary KIEs may still be observed, but these are generally smaller in magnitude (k12C/k13C ≈ 1.001-1.01) [19] [18]. The magnitude of the KIE depends on the nature of the reaction, the transition state structure, and the temperature [19].
1-Propanol-1-13C exhibits chemical reactivity similar to that of regular 1-propanol, with slight modifications in reaction rates due to the isotopic substitution at the C1 position. The primary functional group, the hydroxyl group, dominates the reactivity patterns, while the isotopic substitution primarily affects the kinetics of reactions involving the C1 position.
1-Propanol-1-13C can be oxidized to propionaldehyde (13CHO-CH2-CH3) using oxidizing agents such as potassium dichromate in sulfuric acid (K2Cr2O7/H2SO4) [9] [20]. The oxidation reaction shows a primary kinetic isotope effect (KIE) due to the involvement of the C1 position, with k12C/k13C ≈ 1.01-1.05 [19] [18]. The yield of propionaldehyde from this oxidation is typically around 36%, similar to that of regular 1-propanol [9]. Further oxidation can produce propionic acid.
Under acidic conditions and heat (140-180°C), 1-Propanol-1-13C undergoes dehydration to form propene (13CH2=CH-CH3) [9]. This reaction shows a secondary KIE, as the C-O bond is broken during the reaction, but the C-H bonds at the C1 position are not directly involved in the rate-determining step [19]. The reaction proceeds through a carbocation intermediate, and the isotopic substitution at C1 slightly affects the stability of this intermediate.
1-Propanol-1-13C reacts with carboxylic acids in the presence of an acid catalyst to form propyl esters (R-COO-13CH2-CH2-CH3) [9]. This Fischer esterification reaction shows a small primary KIE, as the reaction involves the formation of a bond to the oxygen atom of the hydroxyl group at the C1 position [19]. The reaction with acetic acid, for example, produces propyl acetate, while reaction with formic acid can produce propyl formate in approximately 65% yield [9].
1-Propanol-1-13C can be converted to 1-halopropanes (X-13CH2-CH2-CH3) through reactions with hydrogen halides (HX), phosphorus trihalides (PX3), or thionyl chloride (SOCl2) [9]. For example, reaction with red phosphorus and iodine produces n-propyl iodide in approximately 80% yield, while reaction with PCl3 and catalytic ZnCl2 gives n-propyl chloride [9]. These reactions show small primary KIEs due to the involvement of the C1 position [19].
The reactivity of 1-Propanol-1-13C, like that of regular 1-propanol, increases with temperature. The temperature dependence of reaction rates follows the Arrhenius equation, with activation energies similar to those of regular 1-propanol [21] [22]. For example, the activation energy for the reaction of 1-propanol with ozone is approximately 71 kJ/mol, with a pre-exponential factor of approximately 7.5 × 1012 M-1 s-1 [21].
The kinetic isotope effect generally decreases with increasing temperature, as higher temperatures provide more energy to overcome the difference in zero-point energies between the isotopically substituted and non-substituted molecules [19] [18]. This temperature dependence of the KIE can provide valuable information about the transition state structure and reaction mechanism [19].
1-Propanol-1-13C is stable under normal conditions but is highly flammable, with a flash point of 22°C (closed cup) [1] [5]. It has an instability rating of 0, indicating that it remains stable even under fire conditions [10]. It reacts with alkali metals, nitrides, and strong reducing agents to give flammable and/or toxic gases [20].
Under thermal decomposition conditions (pyrolysis at >400°C), 1-Propanol-1-13C breaks down into various products, with complex isotope effects due to the multiple reaction pathways involved [20]. The thermal stability is similar to that of regular 1-propanol, with the isotopic substitution having minimal effect on the overall stability of the molecule.
Flammable;Corrosive;Irritant